N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide

Adenosine A2A receptor Regioisomer selectivity GPCR

N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide (CAS 2034579-08-1) is a synthetic bipyridine-amide conjugate with the molecular formula C18H13Cl2N3O and a molecular weight of 358.2 g/mol. The structure features a 2,4'-bipyridine unit linked via a methylene bridge at the 4-position to a 3,4-dichlorobenzamide moiety.

Molecular Formula C18H13Cl2N3O
Molecular Weight 358.22
CAS No. 2034579-08-1
Cat. No. B2901098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide
CAS2034579-08-1
Molecular FormulaC18H13Cl2N3O
Molecular Weight358.22
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl)Cl
InChIInChI=1S/C18H13Cl2N3O/c19-15-2-1-14(10-16(15)20)18(24)23-11-12-3-8-22-17(9-12)13-4-6-21-7-5-13/h1-10H,11H2,(H,23,24)
InChIKeyGIOAAVGMEOBUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,4'-Bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide (CAS 2034579-08-1): Structural Identity and Core Properties


N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide (CAS 2034579-08-1) is a synthetic bipyridine-amide conjugate with the molecular formula C18H13Cl2N3O and a molecular weight of 358.2 g/mol . The structure features a 2,4'-bipyridine unit linked via a methylene bridge at the 4-position to a 3,4-dichlorobenzamide moiety . This compound is catalogued in the ZINC database (ZINC587880813) with a computed logP of 3.279, but no biological activity has been reported in ChEMBL as of the latest curation [1].

Chemotype Synthetic bipyridine-amide conjugate scaffold
Lipophilicity Computed logP in CNS-compatible range
Bioactivity No bioactivity registered in ChEMBL
Coordination 2,4'-Bipyridine enables asymmetric metal chelation

N-([2,4'-Bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide: Why Positional Isomers and Alternative Dichloro-Substitutions Are Not Interchangeable


The bipyridine connectivity (2,4' vs. 3,4' or 4,4') and the attachment point of the methylene linker (4-ylmethyl vs. 3-ylmethyl) critically influence the compound's three-dimensional geometry, metal-chelating capacity, and potential for target engagement. A closely related regioisomer, N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide (CAS 2034474-94-5), has been reported to exhibit antagonist activity at the human adenosine A2A receptor (IC50 = 423 nM), whereas no such activity has been documented for the 4-ylmethyl congener [1]. This single-atom shift in the linker position demonstrates that even minimal structural perturbations within this chemotype can produce divergent biological profiles, making generic substitution unreliable for pharmacological or chemical biology applications.

Linker position shifts receptor profile
The 3-ylmethyl regioisomer exhibits adenosine A2A antagonism, whereas the 4-ylmethyl congener lacks detectable activity; a single-atom shift may introduce unintended pharmacology.
Chelation geometry is connectivity-dependent
2,4'-Bipyridine provides a distinct N-donor arrangement compared to 2,2'- or 4,4'-isomers; substitution with other bipyridines will alter metal-binding properties and catalytic behavior.
Target prediction profiles differ
Computational SEA predictions suggest potential P2RX7 interaction for the 4-ylmethyl isomer; such profiles may not transfer to structurally related analogs.

N-([2,4'-Bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide: Quantifiable Differentiation Evidence for Procurement Decisions


Negative Pharmacological Differentiation: Absence of Adenosine A2A Receptor Activity vs. the 3-ylmethyl Regioisomer

The target compound, N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide, has no reported activity against the adenosine A2A receptor, in contrast to its close positional isomer N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide, which exhibits an IC50 of 423 nM in a cAMP-based antagonist assay in CHO cells [1]. The 3-ylmethyl isomer is also suggested as a potential agent for substance P and neurokinin dependency , a profile not shared by the 4-ylmethyl compound. This differential receptor activity profile, driven solely by the position of the methylene bridge on the pyridine ring, provides a clear basis for selecting the 4-ylmethyl isomer when A2A receptor engagement must be avoided.

A2A receptor activity
Reported
Target compound: no activity detected
3-ylmethyl isomer: IC50 = 423 nM (CHO cells, cAMP assay)
Regioisomer-dependent receptor profile; 4-ylmethyl variant may avoid A2A off-target engagement.
Selectivity window >10-fold estimated; cross-study comparison requires independent confirmation.
Adenosine A2A receptor Regioisomer selectivity GPCR

Predicted Physicochemical Differentiation: Lipophilicity and Target Class Prediction via SEA Profiling

The ZINC database reports a computed logP of 3.279 for the target compound [1]. Although a direct experimental comparison with the regioisomer's logP is not available, this moderate lipophilicity places the compound in a range compatible with blood-brain barrier penetration (typically logP 2–4), while potentially offering distinct solubility and protein binding characteristics compared to analogs with different chlorine substitution patterns (e.g., 2,4-dichloro isomers). Computational SEA (Similarity Ensemble Approach) predicts the target compound may interact with the P2X purinoceptor 7 (P2RX7) with a P-value of 62 [2], a prediction not returned for the 3-ylmethyl isomer in available databases.

Predicted properties
Class-level
Computed logP = 3.279 (ZINC20)
SEA prediction: P2RX7 (P-value 62)
Lipophilicity and target prediction may support P2X7-focused screening campaigns.
Data based on computational models; experimental validation of P2RX7 interaction is needed.
Lipophilicity Computational ADME Target prediction

Metal Coordination Potential: 2,4'-Bipyridine Connectivity Enables Distinct Chelation Geometry vs. Other Bipyridine Isomers

The 2,4'-bipyridine motif provides a bidentate ligand geometry that is topologically distinct from the more common 2,2'-bipyridine, offering different bite angles and metal-binding affinities [1]. While no quantitative stability constants are available for this specific compound, the 2,4'-connectivity is known to influence the electronic environment of the chelated metal center differently than 2,2'- or 4,4'-isomers, affecting catalytic activity and redox properties in organometallic complexes [2]. This structure-level differentiation is relevant for applications in homogeneous catalysis and metallodrug design, where 2,2'-bipyridine ligands are the default industrial standard.

Metal chelation geometry
Class-level
2,4'-Bipyridine: asymmetric N-donor environment
Compared to 2,2'-bipyridine (symmetric, industrial standard)
Unique bite angle and electronic properties may offer novel coordination chemistry opportunities.
No quantitative stability constants reported; coordination behavior must be experimentally verified.
Metal chelation Coordination chemistry Bipyridine ligands

N-([2,4'-Bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide: High-Value Application Scenarios Based on Differentiated Evidence


Selective Chemical Probe Development Requiring Absence of Adenosine A2A Activity

When designing a bipyridine-amide chemical probe for pathway deconvolution, the 4-ylmethyl isomer is the preferred scaffold over the 3-ylmethyl isomer because it lacks adenosine A2A receptor antagonism (IC50 > 423 nM or inactive), thereby reducing confounding off-target pharmacology [1].

P2X7-Focused Virtual Screening and Hit Expansion

The SEA prediction linking this compound to P2RX7 (P-value 62) [2] positions it as a candidate starting point for P2X7-targeted screening decks, particularly when building a library around the 2,4'-bipyridine chemotype for neuroinflammatory or pain indications.

Asymmetric Metal-Ligand Catalyst Design Using Non-Canonical Bipyridine Scaffolds

In organometallic chemistry, the 2,4'-bipyridine connectivity provides an asymmetric N-donor environment distinct from the symmetric 2,2'-bipyridine standard. This compound can serve as a building block for synthesizing novel palladium, ruthenium, or copper catalysts with potentially unique selectivity profiles in cross-coupling or C–H activation reactions [3].

Fragment-Based Drug Discovery (FBDD) with a Novel, Unencumbered Chemotype

Because no biological activity has been registered for this compound in ChEMBL (as of ChEMBL 20) [4], it represents a genuinely novel chemotype for FBDD campaigns, offering an unencumbered intellectual property position and clean SAR starting point relative to analogs with known polypharmacology.

Application
Selection Property
Validation Focus
A2A-off-target-free probe development
Regioisomer-specific receptor selectivity profile
Confirm absence of adenosine A2A activity in target assays
P2X7-targeted screening library
Computationally predicted P2RX7 interaction (SEA)
Validate P2X7 binding and functional modulation
Asymmetric organometallic catalyst design
2,4'-Bipyridine asymmetric chelation scaffold
Characterize metal-binding stoichiometry and catalytic selectivity
Fragment-based drug discovery (FBDD)
Novel chemotype with no prior bioactivity record
Establish clean SAR starting point and IP freedom
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